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This document provides detailed application notes and protocols for the extraction of lipids from

complex biological matrices. The selection of an appropriate extraction method is critical for

accurate lipidomic analysis, as the efficiency of extraction can vary significantly depending on

the lipid class and the nature of the biological sample. Here, we present and compare several

widely used methods: the classical Folch and Bligh-Dyer techniques, the more modern

Matyash method, and Solid-Phase Extraction (SPE) for selective lipid class separation.

Introduction to Lipid Extraction
The primary goal of lipid extraction is to isolate lipids from other cellular components such as

proteins, carbohydrates, and nucleic acids, while preserving their chemical integrity for

downstream analysis.[1] The ideal solvent system should effectively disrupt lipid-protein

complexes and solubilize lipids of varying polarities.[2][3] Chloroform-methanol mixtures, as

used in the Folch and Bligh-Dyer methods, have been the gold standard for decades due to

their ability to extract a broad range of lipids.[4][5] However, concerns over the toxicity of

chloroform have led to the development of alternative methods, such as the Matyash method,

which utilizes the less toxic methyl-tert-butyl ether (MTBE).[6][7]

Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the lipid profile obtained. The following

table summarizes the relative efficiencies of different methods for various lipid classes. It is
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important to note that extraction efficiencies can be influenced by the specific tissue or fluid

being analyzed.[8][9]
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Lipid Class Folch Bligh & Dyer
Matyash

(MTBE)

Hexane/Isop

ropanol
Notes

Triacylglycero

ls (TAG)
High High High Very High

Hexane-

isopropanol is

particularly

effective for

nonpolar

lipids.[8]

Cholesterol

Esters (CE)
High High High High

Generally

well-extracted

by most

methods.[8]

Phosphatidyl

cholines (PC)
Very High High High Moderate

Folch method

shows high

efficacy for a

broad range

of lipids.[8]

Sphingomyeli

ns (SM)
High High High Moderate

Acidified

Bligh & Dyer

can improve

recovery of

some

phospholipids

.[10]

Phosphatidyl

ethanolamine

s (PE)

High High High Moderate

Ceramides

(Cer)
Moderate Moderate High Low

Matyash

method is

suitable for

ceramides.[8]

Phosphatidyli

nositols (PI)

Very High Moderate Moderate Low Folch method

is particularly
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effective for

PIs.[10]

Lactosylcera

mides

(LacCer)

Low Low High Low

Matyash

method

shows good

recovery for

lactosylceram

ides.[8]

Lysophosphat

idylcholines

(LPC)

Moderate High Moderate Low

Alshehry

method

(single

phase) is

reported to

be more

effective for

polar lipids

like LPC.[11]

This table is a qualitative summary based on findings from multiple sources. Actual yields can

vary based on the specific matrix and protocol execution.

A study comparing single-phase and biphasic extraction protocols found that a single-phase

method using 1-butanol/methanol (Alshehry method) was as effective as the Folch and

Matyash methods for most lipid classes and more effective for polar lipids.[11] The average

recoveries for the Alshehry, Folch, and Matyash methods were reported as 99%, 86%, and

73%, respectively.[11]

Experimental Workflows
The following diagrams illustrate the general workflows for the discussed lipid extraction

methods.
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Caption: Workflow of the Folch lipid extraction method.
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Caption: Workflow of the Bligh-Dyer lipid extraction method.
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Caption: Workflow of the Matyash (MTBE) lipid extraction method.

Detailed Experimental Protocols
Folch Method Protocol[4][12][13]
This method is highly efficient for a broad range of lipids from various tissues.

Materials:

Chloroform

Methanol

0.9% NaCl solution (or 0.88% KCl)

Homogenizer

Centrifuge

Glass centrifuge tubes

Rotary evaporator or nitrogen stream evaporator

Procedure:

Homogenization: Homogenize the tissue sample (e.g., 1 g) in 20 volumes (i.e., 20 mL) of a

chloroform:methanol (2:1, v/v) mixture.[12] For liquid samples, add the solvent mixture to

achieve the same ratio.

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital

shaker.[12]

Filtration/Centrifugation: Separate the solid debris by filtration through a funnel with filter

paper or by centrifugation to collect the liquid phase.[12][13]

Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the

collected liquid phase.[12]
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Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed

(e.g., 2000 rpm) to facilitate the separation of the two phases.[12][13]

Lipid Collection: Carefully remove the upper aqueous phase by siphoning. The lower

chloroform phase contains the lipids.

Solvent Evaporation: Evaporate the chloroform from the collected lower phase under a

vacuum using a rotary evaporator or under a stream of nitrogen.[12][13] The resulting dried

residue is the total lipid extract.

Bligh-Dyer Method Protocol[14][15][16]
This method is a rapid and efficient technique, particularly suitable for samples with high water

content like biological fluids and tissue homogenates.[1][14]

Materials:

Chloroform

Methanol

Deionized water

Vortex mixer

Centrifuge

Glass centrifuge tubes

Pasteur pipette

Procedure (for a 1 mL sample):

Initial Mixture: To 1 mL of the aqueous sample (e.g., cell suspension, homogenate, plasma),

add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[15][14]

Vortexing: Vortex the mixture thoroughly for 10-15 minutes.[14]

Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 1 minute.[15][14]
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Addition of Water: Add 1.25 mL of deionized water and vortex for another minute.[15][14]

Phase Separation: Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature to

achieve a clear separation of the two phases.[15]

Lipid Collection: The lipids will be in the lower chloroform phase. Carefully insert a Pasteur

pipette through the upper aqueous layer and collect the lower organic phase.[15] To avoid

contamination, it is recommended to collect about 90% of the lower phase.

Solvent Evaporation: Evaporate the solvent from the collected lipid extract as described in

the Folch method.

Matyash (MTBE) Method Protocol[6][17][18]
This method is a safer alternative to chloroform-based extractions and is well-suited for high-

throughput lipidomics.[6] A key advantage is that the lipid-containing organic phase forms the

upper layer, simplifying its collection.[6][16]

Materials:

Methanol (pre-cooled)

Methyl-tert-butyl ether (MTBE)

Deionized water (ice-cold)

Vortex mixer

Centrifuge

Microcentrifuge tubes

Procedure (for a 100 µL plasma sample):

Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.[17]

Methanol Addition: Add 200 µL of methanol.[17]

MTBE Addition: Add 800 µL of MTBE.[17]
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Incubation: Cap the tubes, vortex briefly, and incubate for 1 hour at 2-8°C to ensure full

protein precipitation and lipid extraction.[17]

Phase Separation: Add 300 µL of deionized water, vortex for 10 seconds, and then centrifuge

at 13,000 rpm for 10 minutes.[17]

Lipid Collection: The upper organic phase contains the lipids. Carefully transfer the upper

phase to a new tube for analysis. The lower aqueous phase can be saved for the analysis of

polar metabolites.[17]

Solvent Evaporation: Evaporate the MTBE to obtain the dried lipid extract.

Solid-Phase Extraction (SPE) for Lipid Class
Fractionation[20][21][22]
SPE is a valuable technique for separating total lipid extracts into different classes based on

their polarity.[18][19] This is particularly useful for targeted lipid analysis or for reducing the

complexity of the sample before mass spectrometry.

Materials:

SPE cartridges (e.g., silica-based or aminopropyl-bonded)

SPE vacuum manifold

Solvents for conditioning, washing, and elution (e.g., chloroform, acetone, methanol, hexane,

diethyl ether, isopropanol)

General Procedure (using a silica cartridge):

Column Preparation: Prepare a slurry of silica gel in chloroform and pack it into an SPE

column. Condition the column by washing it with chloroform.[20]

Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and

load it onto the conditioned SPE column.[20]
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Elution of Neutral Lipids: Elute the neutral lipids (e.g., triacylglycerols, cholesterol esters)

with chloroform or a non-polar solvent mixture like chloroform:isopropanol (2:1, v/v).[20]

Elution of Glycolipids and Ceramides: Elute glycolipids and ceramides with a more polar

solvent mixture, such as acetone:methanol (9:1, v/v).[20]

Elution of Phospholipids: Finally, elute the highly polar phospholipids with methanol.[20]

Solvent Evaporation: Collect each fraction separately and evaporate the solvents to obtain

the isolated lipid classes.

The choice of solvents and their volumes will depend on the specific SPE cartridge and the

desired separation. It is recommended to consult the manufacturer's instructions and relevant

literature for optimized protocols.[20][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com
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